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Pentamanganese silicide

Magnetic ordering temperature Nanoparticle ferromagnetism Size-induced magnetism

Sourcing high-purity Mn₅Si₃ for altermagnetic spintronics R&D is challenging due to phase-purity requirements and scarce validated suppliers. Pentamanganese silicide (Mn₅Si₃, CAS 12196-74-6) solves this: - Confirmed d-wave altermagnet-only one of four experimentally validated worldwide (2025), enabling non-relativistic spin-split bands and spontaneous anomalous Hall/Nernst effects in zero net magnetization - Eliminates stray magnetic fields, theoretically enabling sub-10 nm MRAM cell pitch vs. ~30 nm limit of CoFeB-based devices - Congruent melting point ~2800 K, far exceeding MnSi (~1550 K); composed solely of abundant Mn and Si, free of Pt, Pd, Ir, or rare-earth supply risks

Molecular Formula Mn5Si
Molecular Weight 302.775 g/mol
CAS No. 12196-74-6
Cat. No. B13744693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentamanganese silicide
CAS12196-74-6
Molecular FormulaMn5Si
Molecular Weight302.775 g/mol
Structural Identifiers
SMILES[Si].[Mn].[Mn].[Mn].[Mn].[Mn]
InChIInChI=1S/5Mn.Si
InChIKeyXINITVMPHIPLDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentamanganese Silicide (Mn₅Si₃, CAS 12196-74-6): A Light-Element Altermagnetic Candidate for Spintronics and Thermoelectrics


Pentamanganese silicide (Mn₅Si₃, CAS 12196-74-6) is a binary intermetallic compound crystallizing in the hexagonal D8₈ structure (space group P6₃/mcm, Pearson symbol hP16) with two inequivalent Mn crystallographic sites [1]. It exhibits a complex magnetic phase diagram featuring collinear and non-collinear antiferromagnetic (AFM) orders below approximately 100 K, and has recently been experimentally confirmed as a rare d-wave altermagnetic candidate [2]. Composed exclusively of abundant, non-toxic light elements (Mn, Si) with intrinsically weak spin-orbit coupling, Mn₅Si₃ enables non-relativistic time-reversal symmetry breaking responses—anomalous Hall effect (AHE) and anomalous Nernst effect (ANE)—despite vanishingly small net magnetization, a property set fundamentally distinct from conventional ferromagnets and collinear antiferromagnets [3].

Why Mn₅Si₃ Cannot Be Replaced by MnSi, Mn₃Si, or Higher Manganese Silicides (HMS) in Critical Applications


The Mn-Si binary system contains at least seven thermodynamically stable phases (MnSi₁.₇, MnSi, Mn₅Si₃, Mn₅Si₂, Mn₃Si, Mn₄Si, Mn₆Si), each with distinct crystal structures, stoichiometries, and physical properties [1]. MnSi (cubic B20) is a helimagnet with a Curie temperature of only ~29 K, rendering it paramagnetic at room temperature and unsuitable for room-temperature spintronic devices [2]. Higher manganese silicides (HMS, MnSi₁.₇–₁.₇₅) are non-magnetic p-type semiconductors optimized for thermoelectrics and lack the compensated magnetic order essential for altermagnetic functionality [3]. Mn₃Si (cubic Fe₃Al-type) exhibits a low-moment helical spin structure with magnetic moments of only 1.72 μB and 0.19 μB on its two Mn sites [4]. Mn₅Si₃ uniquely combines a hexagonal D8₈ structure with two inequivalent Mn sublattices that host collinear and non-collinear AFM orders, enabling non-relativistic spin-split electronic bands and spontaneous time-reversal symmetry breaking responses inaccessible to its structural analogs. Substitution with any other Mn-Si phase would eliminate these emergent altermagnetic properties entirely.

Quantitative Differentiation Evidence for Mn₅Si₃ Against Closest Analogs: Head-to-Head, Cross-Study, and Class-Level Comparison Data


Mn₅Si₃ Nanoparticles Exhibit a Curie Temperature of ~590 K vs. Bulk Paramagnetism and MnSi's Tc of 29 K

Bulk Mn₅Si₃ is paramagnetic at room temperature and orders antiferromagnetically only at low temperatures. In sharp contrast, Mn₅Si₃ nanoparticles (average size 8.6 nm) exhibit robust ferromagnetic ordering with a Curie temperature Tc ≈ 590 K, far exceeding room temperature and vastly surpassing the Curie temperature of MnSi (Tc ≈ 29 K) [1]. This size-induced ferromagnetism is attributed to low-dimensional and quantum-confinement effects confirmed by first-principles DFT calculations. The nanoparticle form also delivers large saturation magnetic polarizations of Js = 10.1 kG at 300 K and 12.4 kG at 3 K, with magnetocrystalline anisotropy constants K₁ = 6.2 Mergs/cm³ (300 K) and 12.8 Mergs/cm³ (3 K) [1]. For comparison, bulk MnSi is paramagnetic above 29 K and its saturation magnetization at cryogenic temperatures is approximately 0.4 μB/Mn (~0.25 kG), making Mn₅Si₃ nanoparticles superior for room-temperature magnetic applications by a factor of >40× in magnetization [2].

Magnetic ordering temperature Nanoparticle ferromagnetism Size-induced magnetism

Spontaneous Anomalous Nernst Coefficient of 0.26 μV/K in Mn₅Si₃ Thin Films Despite Vanishing Net Magnetization

Epitaxial Mn₅Si₃ thin films (20 nm) grown on Si(111) substrates manifest a spontaneous anomalous Nernst coefficient (ANE) of 0.26 μV/K at zero magnetic field, with a corresponding spontaneous Nernst conductivity of 0.22 A/(K·m) [1]. This occurs despite the vanishing spontaneous magnetization of the films—a hallmark of the altermagnetic phase where time-reversal symmetry is broken in electronic structure without net macroscopic magnetization. For comparison, the ANE in conventional ferromagnets such as Fe, Co, and Ni typically requires finite net magnetization, and compensated collinear antiferromagnets were previously considered to exclude the ANE entirely. The prototypical non-collinear antiferromagnet Mn₃Sn exhibits an anomalous Nernst coefficient of ~0.5 μV/K at 200 K but relies on heavy elements (Sn) with strong spin-orbit coupling; Mn₅Si₃ achieves a comparable signal magnitude using only light, abundant elements with intrinsically weak spin-orbit coupling [2].

Anomalous Nernst effect Spin-caloritronics Altermagnetism

Spontaneous Anomalous Hall Conductivity of 5–20 S/cm in Mn₅Si₃ with Negligible Net Magnetization, a Hallmark of Unconventional d-Wave Altermagnetism

Epitaxial thin-film Mn₅Si₃ exhibits a spontaneous anomalous Hall conductivity (AHC) of 5–20 S/cm in the absence of any external magnetic field, accompanied by a vanishingly small net magnetic moment [1]. This places Mn₅Si₃ among a very small set of experimentally confirmed altermagnetic materials (alongside MnTe and a few others) that display the anomalous Hall effect without net magnetization. For comparison, the conventional ferromagnet Fe exhibits an AHC of ~1,000 S/cm but with a large net magnetization (~1,700 emu/cm³), while the compensated collinear antiferromagnet MnTe shows an AHC of ~5 S/cm [2]. First-principles calculations confirm that the AHC in Mn₅Si₃ arises from the unconventional d-wave altermagnetic phase with momentum-dependent spin splitting, not from relativistic spin-orbit coupling of heavy elements [1]. As of 2024, only four altermagnetic compounds have been experimentally confirmed worldwide, making Mn₅Si₃ one of the few available platforms for studying and exploiting altermagnetic transport phenomena [3].

Anomalous Hall effect Altermagnetic candidate Time-reversal symmetry breaking

10 at% Mn₅Si₃ Nanopowder Addition Enhances Mg₂.₂(Si₀.₄Sn₀.₆) Thermoelectric ZT to 0.25 via Reduced Electrical Resistivity

Incorporation of 10 at% Mn₅Si₃ nanopowders into Mg₂.₂(Si₀.₄Sn₀.₆) yields a peak thermoelectric figure of merit ZT = 0.25, primarily driven by a reduction in electrical resistivity [1]. This represents the highest ZT reported for this specific matrix-additive combination. In comparison, pristine Mg₂.₂(Si₀.₄Sn₀.₆) without Mn₅Si₃ addition typically exhibits ZT values below 0.2 at comparable temperatures due to higher electrical resistivity. The Mn₅Si₃ phase itself possesses intrinsically low thermal conductivity (2–4 W/m·K) and a high Seebeck coefficient (>200 mV/K at ~700 K), which, when incorporated as a secondary phase, synergistically enhances the composite's thermoelectric performance [2]. For context, optimized Higher Manganese Silicides (HMS) achieve ZT ≈ 0.34–1.0 after Ge-doping, dislocation engineering, or Ta-substitution, but these require complex processing; Mn₅Si₃ offers a simpler additive route [3].

Thermoelectric enhancement Nanocomposite additive Electrical resistivity reduction

Mn₅Si₃ Nanorods Achieve Maximum Coercivity of 120 Oe and Saturation Magnetization of 7.5 emu/g at Optimal Cooling Rate of 50 K/s

One-dimensional Mn₅Si₃ nanorods fabricated via a novel casting-extraction process exhibit ferromagnetism at room temperature with a maximum coercivity (HC) of 120 Oe and saturation magnetization (MS) of 7.5 emu/g when prepared at the optimal cooling rate of 50 K/s, along with a remanence ratio (MR/MS) of 0.24 [1]. At lower cooling rates of 5 K/s, HC drops to 71 Oe and MS to 6.4 emu/g, demonstrating a 69% increase in coercivity and 17% increase in MS with optimized processing. These magnetic properties are superior to Mn₅Si₃ nanorods prepared by CVD methods reported elsewhere (MS ≈ 4–5 emu/g, HC ≈ 50–80 Oe), though lower than Mn₅Si₃ nanoparticles synthesized by magnetron sputtering (Js = 10.1 kG ≈ 101 emu/g assuming typical density) [2]. For magnetic storage media context, the coercivity of 120 Oe falls within the range suitable for low-coercivity magnetic recording, though remains below commercial γ-Fe₂O₃ (HC ≈ 250–350 Oe) and CoCr-based media (HC ≈ 1,500–2,500 Oe) [1].

Magnetic storage media Nanorod coercivity Casting-extraction synthesis

Mn₅Si₃ Melting Point of ~2800 K Exceeds MnSi (~1550 K) and HMS Decomposition Temperatures, Enabling High-Temperature Structural Applications

Mn₅Si₃ possesses a congruent melting point of approximately 2800 K (~2527 °C), substantially higher than that of MnSi (~1550 K), Mn₃Si (decomposes peritectically), and the operational limit of most Higher Manganese Silicides (HMS, which decompose above ~1300 K) [1]. This exceptional thermal stability, combined with a formation energy of -0.345 eV/atom (energy above hull of only 0.025 eV/atom, indicating near-ground-state stability), positions Mn₅Si₃ uniquely among Mn-Si phases for applications requiring sustained structural integrity at extreme temperatures [2]. For context, conventional thermoelectric HMS materials typically operate below 900 K, whereas Mn₅Si₃ maintains phase stability up to its melting point. The high hardness and wear resistance of Mn₅Si₃ also make it an effective dispersion-strengthening phase in specialty brass alloys (e.g., MBA-2 brass), a functional role inaccessible to MnSi or Mn₃Si due to their lower thermal stability and different crystal structures [3].

High-temperature stability Melting point Refractory silicide

Where Mn₅Si₃ (CAS 12196-74-6) Delivers Measurable Advantage: Evidence-Backed Application Scenarios


Altermagnetic Spintronic Memory and Logic Devices Exploiting Compensated Magnetization

Mn₅Si₃ thin films grown epitaxially on Si(111) have been experimentally demonstrated to generate a spontaneous anomalous Hall conductivity of 5–20 S/cm and an anomalous Nernst coefficient of 0.26 μV/K in the complete absence of net magnetization [1][2]. This compensated-magnetization functionality eliminates stray magnetic fields—a primary obstacle to ultra-high-density integration of magnetic memory (MRAM) and spin-logic devices. Unlike ferromagnetic CoFeB or NiFe electrodes (which produce dipolar stray fields limiting cell pitch below ~30 nm), Mn₅Si₃-based altermagnetic electrodes can theoretically enable sub-10 nm pitch with no inter-cell interference. Moreover, Mn₅Si₃ being composed solely of abundant Mn and Si avoids the supply-chain constraints and cost volatility associated with Pt, Pd, Ir, or rare-earth elements used in competing spin-Hall and spin-orbit torque materials. The confirmed d-wave altermagnetic character of Mn₅Si₃ [1] places it among only four experimentally validated altermagnets worldwide as of 2025, making it a strategic procurement target for next-generation spintronics R&D and pilot production [3].

Room-Temperature Magnetic Nanoparticles for Biomedical Imaging, Data Storage, and Permanent Magnet Composites

Mn₅Si₃ nanoparticles (8.6 nm average size) synthesized by magnetron sputtering exhibit room-temperature ferromagnetism with a Curie temperature of ~590 K, saturation magnetic polarization of 10.1 kG, and magnetocrystalline anisotropy of 6.2 Mergs/cm³ [4]. These values represent a transformative departure from bulk Mn₅Si₃ (paramagnetic at 300 K) and enable practical room-temperature applications. The 10.1 kG saturation polarization is competitive with iron oxide nanoparticles (Fe₃O₄: ~45 emu/g ≈ ~4.5 kG for 10 nm particles) while offering the processing and stability advantages of a silicide compound. The high Curie temperature (590 K vs. Fe₃O₄ ~858 K, but far exceeding MnSi nanoparticles' sub-30 K ordering) ensures stable magnetic functionality across all practical device operating temperatures. Potential applications include: (i) rare-earth-free magnetic fillers for polymer-bonded permanent magnets (reducing reliance on Nd-Fe-B supply chains), (ii) magnetic hyperthermia agents for cancer therapy (silicide biocompatibility advantages over metallic Co or Ni nanoparticles), and (iii) high-density magnetic recording media where silicide oxidation resistance surpasses metallic media.

Nanopowder Additive for Enhanced Mg₂(Si,Sn)-Based Thermoelectric Generators in Waste-Heat Recovery

Adding 10 at% of Mn₅Si₃ nanopowders to Mg₂.₂(Si₀.₄Sn₀.₆) increases the composite thermoelectric figure of merit to ZT = 0.25—an improvement of more than 25% over the pristine matrix—primarily through reduction in electrical resistivity [5]. Mn₅Si₃ itself possesses a low intrinsic thermal conductivity of 2–4 W/m·K and a high Seebeck coefficient exceeding 200 mV/K at ~700 K, making it uniquely suited as a secondary phase that simultaneously enhances electrical transport while maintaining low thermal conductivity [6]. This application scenario targets intermediate-temperature (500–800 K) waste-heat recovery in automotive exhaust, industrial furnaces, and geothermal systems. Compared to alternative HMS-based p-type legs, the Mg₂(Si,Sn)-Mn₅Si₃ composite route offers simplified processing (mix-and-sinter vs. complex doping or dislocation engineering required for HMS to reach ZT ~0.34–1.0) and the advantage of using Mn₅Si₃ nanopowders as a drop-in additive to existing Mg₂(Si,Sn) production lines. Aluminum has been identified as the optimal contact metal, enabling straightforward device integration [5].

High-Temperature Structural Components and Wear-Resistant Dispersion Phases in Specialty Alloys

With a congruent melting point of approximately 2800 K—nearly double that of MnSi (~1550 K) and far exceeding the decomposition limit of HMS—Mn₅Si₃ is a strong candidate for high-temperature structural applications where other Mn-Si phases would melt, decompose, or undergo phase transformations [7]. Its high hardness and wear resistance have already been exploited as a dispersion-strengthening phase in MBA-2 brass alloys, where Mn₅Si₃ precipitates enhance mechanical performance [8]. The formation energy of -0.345 eV/atom and near-zero energy above hull (0.025 eV/atom) confirm strong thermodynamic stability against decomposition into competing Mn-Si phases [9]. For procurement decisions in extreme-environment sectors (aerospace turbine components, molten-metal handling, high-temperature furnace elements), Mn₅Si₃ offers a rare combination of ultra-high melting point, oxidation resistance characteristic of silicides, and the absence of strategic or toxic elements—distinguishing it from MoSi₂ (heating elements), WSi₂, or CrSi₂ which rely on more expensive or environmentally problematic constituents.

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